rac Guaifenesin-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

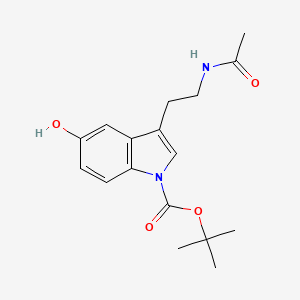

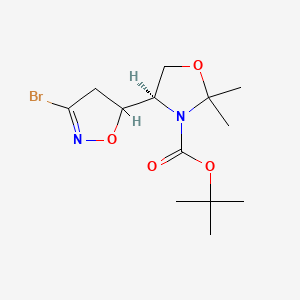

Rac Guaifenesin-d5 is a deuterated form of the drug Guaifenesin . Guaifenesin is a medication used to alleviate symptoms of cough and congestion . The deuterated variant is chemically modified with deuterium, a stable isotope of hydrogen, which makes it useful for pharmacokinetic studies and drug metabolism research .

Molecular Structure Analysis

The molecular formula of rac Guaifenesin-d5 is C10H9D5O4 . It is chemically similar to the non-deuterated form, but with the addition of five deuterium atoms in the molecule .Physical And Chemical Properties Analysis

Rac Guaifenesin-d5 is a white to off-white solid . It is soluble in Chloroform, Ethanol, and Methanol . It has a molecular weight of 203.25 g/mol .Aplicaciones Científicas De Investigación

Solubility and Crystallization Properties

- Study Focus : Investigation into the solubility and crystallization properties of racemic and enantiomeric forms of guaifenesin in water.

- Key Findings : The study found that the solubility of racemic and enantiomeric guaifenesin depends strongly on temperature. It was also observed that racemic guaifenesin crystallizes as a stable conglomerate, with no evidence of crystalline hydrates or polymorphs under the studied conditions. The study successfully realized the resolution of racemic guaifenesin by preferential crystallization from solution (Fayzullin et al., 2014).

Guaifenesin in Mucin Production and Mucus Rheology

- Study Focus : Examining the effects of guaifenesin on mucin production, mucus rheology, and mucociliary transport in human airway epithelial cells.

- Key Findings : Guaifenesin was found to suppress mucin production in a dose-dependent manner at clinically relevant concentrations. This suppression was associated with increased mucociliary transport and decreased viscoelasticity of mucus, without significant effects on cell viability. These results suggest potential applications of guaifenesin in improving mucociliary clearance by altering mucus rheology (Seagrave et al., 2011).

Glycosylation of Guaifenesin Derivatives

- Study Focus : Investigating the regioselective glycosylation of rac-guaifenesin with various glycosyl donors.

- Key Findings : The study demonstrated high regioselectivity in forming 1-O-glycosylated guaifenesin derivatives using donors with ester protecting groups. This regioselectivity was not dependent on substituents present on the aromatic ring, indicating potential for further exploration in the synthesis of guaifenesin derivatives (Mereyala et al., 2003).

Pharmacokinetic Studies of Guaifenesin

- Study Focus : Evaluating the pharmacokinetics of guaifenesin in specific scenarios, like its extended-release formulations.

- Key Findings : The studies provided insights into the pharmacokinetics of guaifenesin, especially regarding extended-release formulations. This information is crucial for optimizing drug delivery and efficacy (Vilson & Owen, 2013).

Effects of Guaifenesin on MUC5AC and Mucociliary Transport

- Study Focus : Assessing the effects of guaifenesin on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells.

- Key Findings : Guaifenesin effectively reduced cellular content and secretion of MUC5AC, increased mucociliary transport rates (MTR), and altered mucus rheology, indicating its potential utility in treating airway mucus hypersecretion and mucostasis in airway diseases (Seagrave et al., 2012).

Direcciones Futuras

Rac Guaifenesin-d5 is a valuable tool for researchers seeking to understand the pharmacokinetics and metabolism of Guaifenesin, and its potential interactions with other drugs . It may be used to study the pharmacokinetics of Guaifenesin in animal or human subjects, or to investigate the drug’s interactions with other compounds or enzymes in the body .

Propiedades

Número CAS |

1329563-41-8 |

|---|---|

Nombre del producto |

rac Guaifenesin-d5 |

Fórmula molecular |

C10H14O4 |

Peso molecular |

203.249 |

Nombre IUPAC |

1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2,8D |

Clave InChI |

HSRJKNPTNIJEKV-RORPNYJOSA-N |

SMILES |

COC1=CC=CC=C1OCC(CO)O |

Sinónimos |

3-(o-Methoxyphenoxy)-1,2-propanediol-d5; Guaiacol Glyceryl-d5 Ether; Robitussin-d5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)